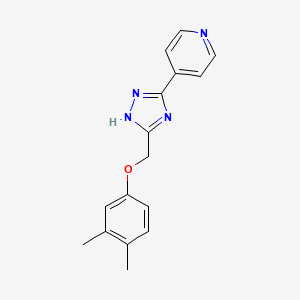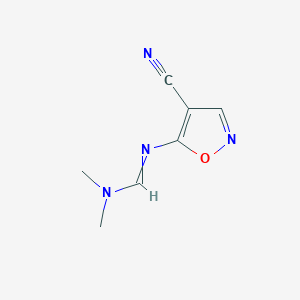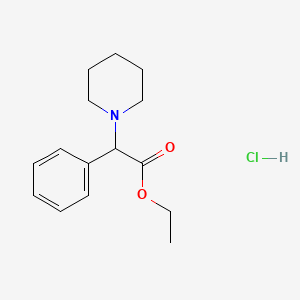
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol typically involves the reaction of 5-chloro-1H-benzimidazole with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Chloro-1H-benzimidazole: Lacks the hydroxyethyl and propanol groups.
1-(2-Hydroxyethyl)-1H-benzimidazole: Lacks the chlorine atom.
2-Propanol-1H-benzimidazole: Lacks the chlorine and hydroxyethyl groups.
Uniqueness
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol is unique due to the presence of both the chlorine atom and the hydroxyethyl group, which confer specific chemical and biological properties
属性
分子式 |
C12H15ClN2O2 |
|---|---|
分子量 |
254.71 g/mol |
IUPAC 名称 |
3-[5-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-3-4-11-10(8-9)14-12(2-1-6-16)15(11)5-7-17/h3-4,8,16-17H,1-2,5-7H2 |
InChI 键 |
YBNNUFXQKHOVDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C(N2CCO)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815488.png)

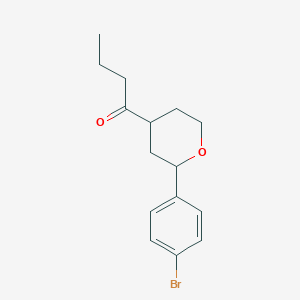
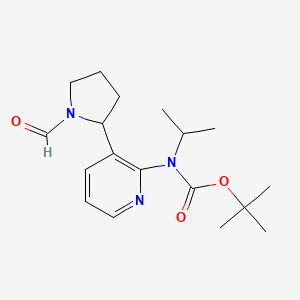


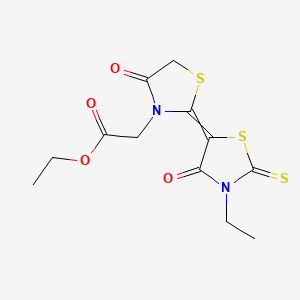

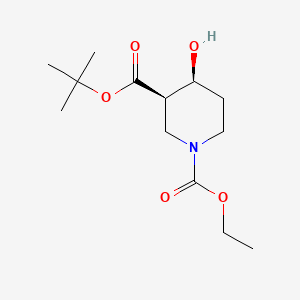
![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11815560.png)

